molecular formula C17H17FN6O B2483069 5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine CAS No. 2379975-14-9

5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine

Cat. No.: B2483069
CAS No.: 2379975-14-9
M. Wt: 340.362
InChI Key: UBAMKHAGUGGQQA-UHFFFAOYSA-N
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Description

5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is a complex organic compound that features a pyrimidine core substituted with fluorine, phenyl, and piperazine groups. The presence of the 1,3,4-oxadiazole ring adds to its chemical diversity, making it a compound of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine typically involves multiple steps:

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions and the employment of continuous flow reactors to enhance reaction efficiency and scalability .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-{4-[(1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine is unique due to its combination of a fluorinated pyrimidine core with an oxadiazole and piperazine moiety. This structural complexity contributes to its diverse chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-[[4-(5-fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN6O/c18-15-16(13-4-2-1-3-5-13)19-11-20-17(15)24-8-6-23(7-9-24)10-14-22-21-12-25-14/h1-5,11-12H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAMKHAGUGGQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=CO2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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